2-Aminododecanoic acid
Overview
Description
2-Aminododecanoic acid is an alkane chain with terminal carboxylic acid and amine groups . It has a linear formula of C12H25NO2 . It is also known by other names such as alpha-aminolauric acid and DL-2-Aminododecanoic acid .
Synthesis Analysis
A novel enzyme cascade for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, has been developed starting from linoleic acid . Seven bacterial ω-transaminases (ω-TAs) were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography . Another study improved the bioproduction of the Nylon 12 monomer by combining the directed evolution of P450 and enhancing heme synthesis .Molecular Structure Analysis
The molecular weight of 2-Aminododecanoic acid is 215.33 g/mol . The InChI code is 1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) . The canonical SMILES is CCCCCCCCCCC(C(=O)O)N .Chemical Reactions Analysis
The transaminases TR 2, TR 3, and TR 6, which were cloned into pRhokHi-2 (for TR 2) and pBXCH (for TR 3 and TR 6), were expressed in E. coli MC1061 .Physical And Chemical Properties Analysis
The exact mass of 2-Aminododecanoic acid is 215.188529040 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a rotatable bond count of 10 . The melting point is between 185 - 187 °C .Scientific Research Applications
1. Bioproduction of the Nylon 12 Monomer
- Summary of Application: The nylon 12 (PA12) monomer ω-aminododecanoic acid (ω-AmDDA) can be synthesized from lauric acid (DDA) through multi-enzyme cascade transformation using engineered E. coli . The P450 enzyme catalyzes terminal hydroxylation of DDA as a rate-limiting step .
- Methods of Application: Directed evolution was conducted using a colorimetric high-throughput screening (HTS) system with DDA as the real substrate . After two rounds of directed evolution, a positive double-site mutant (R14R/D629G) with 90.3% higher activity was obtained .
- Results or Outcomes: By combining P450-directed evolution and enhancing heme synthesis, 2.02 ± 0.03 g/L of ω-AmDDA was produced from 10 mM DDA, with a yield of 93.6% .
2. Biosynthesis of Nylon 12 Monomer
- Summary of Application: ω-Aminododecanoic acid is considered as one of the potential monomers of Nylon 12, a high-performance member of the bioplastic family . The biosynthesis of ω-aminododecanoic acid from renewable sources is an attractive process in the polymer industry .
- Methods of Application: Three artificial self-sufficient P450s (ArtssP450s) were constructed using CYP153A13 from Alcanivorax borkumensis and cytochrome P450 reductase (CPR) domains of natural self-sufficient P450s (CYP102A1, CYP102A5, and 102D1) . This form of ArtssP450 was further co-expressed with ω-TA from Silicobacter pomeroyi and AlkJ from Pseudomonas putida GPo1 .
- Results or Outcomes: This single-cell system was used for the biotransformation of dodecanoic acid (DDA) to ω-aminododecanoic acid (ω-AmDDA), wherein 1.48 mM ω-AmDDA was successfully biosynthesized from 10 mM DDA substrate in a one-pot reaction .
3. Microwave-Assisted Polycondensation
- Summary of Application: A new method for the rapid synthesis of aliphatic polyamides was developed using a domestic microwave oven . This method involves the polycondensation of both ω-amino acids and nylon salts .
- Methods of Application: The polycondensation was performed in the presence of a small amount of a polar organic medium that acts as a primary microwave absorber . Suitable organic media included tetramethylene sulfone, amide-type solvents such as N-cyclohexyl-2-pyrrolidone and 1,3-dimethyl-2-imidazolidone, and phenolic solvents like m-cresol and o-chlorophenol .
- Results or Outcomes: The polycondensation proceeded rapidly, compared with the conventional melt polycondensation, and was almost complete within 5 minutes, producing a series of polyamides with inherent viscosities around 0.5 dl g-1 .
4. Biobased Polyamide Ecomaterials
- Summary of Application: 2-Aminododecanoic acid is used in the production of biobased polyamide ecomaterials . These materials are gaining interest due to their potential applications in various industries .
- Methods of Application: The production of these ecomaterials involves the copolymerization of 1,4-diaminobutane, sebacic acid, and C36 dimerized fatty acid .
- Results or Outcomes: The resulting polyamide 410/436 (76/24 mol/mol) copolymer possesses better hydrophobicity . An additional benefit is the increased biobased content (from 70 to 80 wt%) .
5. Rapid Synthesis of Aliphatic Polyamides
- Summary of Application: A new method for the rapid synthesis of aliphatic polyamides was developed using a domestic microwave oven . This method involves the polycondensation of both ω-amino acids and nylon salts .
- Methods of Application: The polycondensation was performed in the presence of a small amount of a polar organic medium that acts as a primary microwave absorber . Suitable organic media included tetramethylene sulfone, amide-type solvents such as N-cyclohexyl-2-pyrrolidone and 1,3-dimethyl-2-imidazolidone, and phenolic solvents like m-cresol and o-chlorophenol .
- Results or Outcomes: The polycondensation proceeded rapidly, compared with the conventional melt polycondensation, and was almost complete within 5 minutes, producing a series of polyamides with inherent viscosities around 0.5 dl g-1 .
6. Biobased Polyamide Ecomaterials
- Summary of Application: 2-Aminododecanoic acid is used in the production of biobased polyamide ecomaterials . These materials are gaining interest due to their potential applications in various industries .
- Methods of Application: The production of these ecomaterials involves the copolymerization of 1,4-diaminobutane, sebacic acid, and C36 dimerized fatty acid .
- Results or Outcomes: The resulting polyamide 410/436 (76/24 mol/mol) copolymer possesses better hydrophobicity . An additional benefit is the increased biobased content (from 70 to 80 wt%) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNFZFTFXTLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956676 | |
Record name | 2-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminododecanoic acid | |
CAS RN |
35237-37-7 | |
Record name | 2-Aminododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35237-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-2-Aminododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-aminododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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